molecular formula C20H21Cl2N3O3 B2628756 4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 400075-71-0

4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2628756
CAS No.: 400075-71-0
M. Wt: 422.31
InChI Key: BPVYBOYZIIVKRJ-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and nitrophenyl intermediates, followed by their coupling under specific conditions to form the spirocyclic structure. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the dichlorophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[45]decane is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its effects on cellular processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may explore its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its interactions with specific biological targets.

Industry

In industrial applications, 4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups, such as 2,4-dichloroaniline, share some chemical properties but differ in their overall structure and reactivity.

    Pyrazole Derivatives:

Uniqueness

4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for exploring new scientific frontiers and developing innovative applications.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3/c21-16-2-1-15(19(22)13-16)14-24-11-12-28-20(24)7-9-23(10-8-20)17-3-5-18(6-4-17)25(26)27/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVYBOYZIIVKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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